molecular formula C8H12 B12807661 Tricyclo[5.1.0.03,5]octane CAS No. 285-50-7

Tricyclo[5.1.0.03,5]octane

Cat. No.: B12807661
CAS No.: 285-50-7
M. Wt: 108.18 g/mol
InChI Key: YZFVTGCKLQCIFB-UHFFFAOYSA-N
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Description

Tricyclo[5.1.0.03,5]octane: is a unique polycyclic hydrocarbon with the molecular formula C8H12. This compound is characterized by its rigid, cage-like structure, which consists of three fused cycloalkane rings. The distinctive geometry of this compound makes it an interesting subject of study in various fields of chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tricyclo[5.1.0.03,5]octane typically involves the cyclization of suitable precursors under specific conditions. One common method is the photochemical cyclization of bicyclo[2.2.1]heptane derivatives. This process often requires ultraviolet light and a sensitizer to facilitate the formation of the tricyclic structure .

Industrial Production Methods

Industrial production of this compound is less common due to the specialized conditions required for its synthesis. advancements in photochemical reactors and continuous flow systems have made it possible to produce this compound on a larger scale. These methods often involve the use of high-intensity UV lamps and optimized reaction conditions to ensure high yields and purity .

Chemical Reactions Analysis

Types of Reactions

Tricyclo[5.1.0.03,5]octane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form ketones and carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert this compound into more saturated hydrocarbons. Hydrogenation using palladium or platinum catalysts is a typical method.

    Substitution: Halogenation and other substitution reactions can introduce functional groups into the molecule.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules
Tricyclo[5.1.0.0^3,5]octane serves as a crucial building block in organic synthesis, allowing chemists to create more complex organic compounds. Its strained structure can facilitate unique reaction pathways that are not available with less strained compounds, making it valuable for synthesizing derivatives with diverse biological and chemical properties.

Synthesis Methods
Several synthetic routes have been developed for producing tricyclo[5.1.0.0^3,5]octane and its derivatives, including:

  • Cyclopropanation Reactions: Utilizing cyclopropane derivatives to form the tricyclic structure.
  • Ring-Opening Reactions: Employing catalytic methods to open the rings under controlled conditions.
    These methods highlight the versatility of tricyclo[5.1.0.0^3,5]octane in organic chemistry.

Pharmacological Potential
Research indicates that derivatives of tricyclo[5.1.0.0^3,5]octane exhibit promising pharmacological activities, including antimicrobial properties against various pathogens. The unique structural features of this compound could lead to the development of new therapeutic agents targeting specific biological pathways.

Case Studies
Recent studies have focused on the biological interactions of tricyclo[5.1.0.0^3,5]octane derivatives:

  • Antimicrobial Activity: Some derivatives have shown significant efficacy against bacteria and fungi, suggesting potential applications in medicine.
  • Anti-inflammatory Properties: Research has indicated that certain derivatives may reduce inflammation markers, indicating potential therapeutic applications for inflammatory diseases.

Material Science

Synthesis of Advanced Materials
Tricyclo[5.1.0.0^3,5]octane can be utilized in material science for synthesizing polymers and resins with specific properties due to its unique chemical structure and reactivity patterns. This application is particularly relevant in developing materials that require specific mechanical or thermal properties.

Mechanism of Action

The mechanism by which Tricyclo[5.1.0.03,5]octane exerts its effects is primarily related to its structural rigidity and strain. The compound’s cage-like structure imposes significant strain on the carbon-carbon bonds, influencing its reactivity. This strain can make the molecule more susceptible to certain types of reactions, such as ring-opening or rearrangement processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tricyclo[5.1.0.03,5]octane stands out due to its three fused rings and the significant strain imposed by its structure. This makes it more reactive in certain chemical processes compared to its simpler counterparts. The unique geometry also provides valuable insights into the behavior of strained polycyclic systems .

Properties

CAS No.

285-50-7

Molecular Formula

C8H12

Molecular Weight

108.18 g/mol

IUPAC Name

tricyclo[5.1.0.03,5]octane

InChI

InChI=1S/C8H12/c1-5-3-7-2-8(7)4-6(1)5/h5-8H,1-4H2

InChI Key

YZFVTGCKLQCIFB-UHFFFAOYSA-N

Canonical SMILES

C1C2CC2CC3C1C3

Origin of Product

United States

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